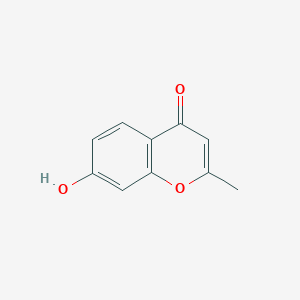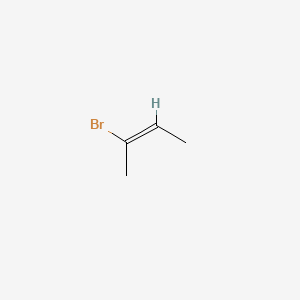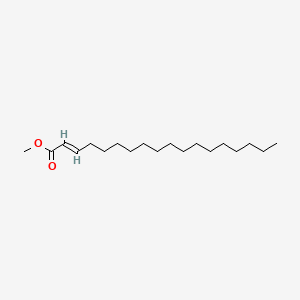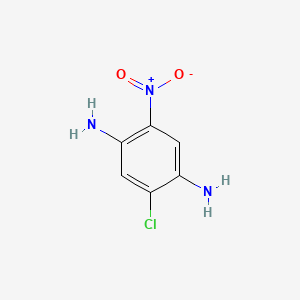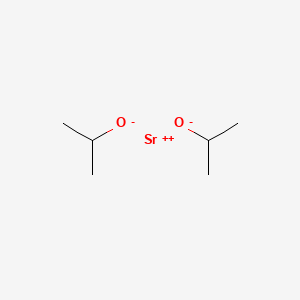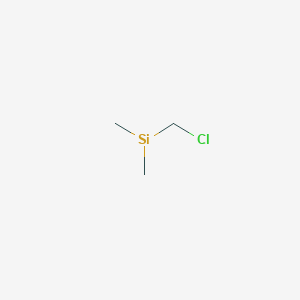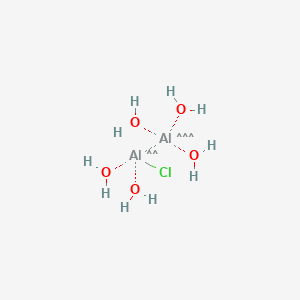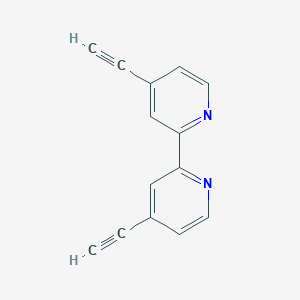
2,2'-Bipyridine, 4,4'-diethynyl-
Overview
Description
“2,2’-Bipyridine, 4,4’-diethynyl-” is a chemical compound with the molecular formula C14H8N2 . It is used as a chemical intermediate and can be used for the determination of ferrous and cyanide compounds .
Synthesis Analysis
The synthesis of “2,2’-Bipyridine, 4,4’-diethynyl-” involves a simple, ligand-free synthesis of the important bipyridyl ligand . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “2,2’-Bipyridine, 4,4’-diethynyl-” is characterized by its molecular formula C14H8N2 . The structure has been refined using least-squares methods . More structural information can be found in the referenced papers .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridine, 4,4’-diethynyl-” include a melting point of 190 °C and a predicted boiling point of 385.0±42.0 °C .Scientific Research Applications
Organometallic Networks
Conjugated polymers incorporating 2,2'-bipyridine units demonstrate significant potential in forming metallo-supramolecular networks. These networks, accessible via ligand-exchange reactions, exhibit intriguing optoelectronic properties due to their BipyPPE−metal−BipyPPE cross-links. Studies have found that complexes with certain metals are emissive, highlighting their utility in the development of new materials for electronic and photonic applications (Kokil, Yao, & Weder, 2005).
Photophysical Properties
The decoration of 4,4'-diethynyl-2,2'-bipyridine ligands with gold(I) phosphane demonstrates a profound effect on their solid-state structures and photophysical behavior. This modification leads to dual-emission properties and photodegradation under specific conditions, suggesting applications in the development of advanced photoluminescent materials and sensors (Constable et al., 2009).
Medium- and Environment-Responsive Materials
Mono- and di-quaternized 4,4'-bipyridine derivatives are pivotal in creating medium- and environment-responsive compounds. Leveraging their redox activity and electrochromic aptitude, these derivatives have been employed in crafting multifunctional chromic materials. Such materials exhibit unique behavior like solvatochromism and could revolutionize the development of smart coatings and environmental sensors (Papadakis, 2019).
Polymerization Catalysts
The use of diethylbis(2,2′-bipyridine)Fe/MAO as a catalyst for the polymerization of 1,3-dienes has been shown to produce polymers with unique structures. This showcases the potential of 2,2'-bipyridine derivatives in synthesizing new polymeric materials with tailored properties for industrial applications (Bazzini, Giarrusso, & Porri, 2002).
Synthesis and Application in Catalysis
Complexes formed from 2,2'-bipyridine derivatives with metals such as Pt and Ru have been studied for their enhanced photophysical properties and potential in catalytic applications. The extension of π-conjugation in these complexes has been shown to drastically improve their photophysical attributes and nonlinear absorption, hinting at their utility in photovoltaic devices and as catalysts in organic synthesis (Liu et al., 2013).
Safety and Hazards
The safety data sheet for “2,2’-Bipyridine, 4,4’-diethynyl-” indicates that it may form combustible dust concentrations in air and is toxic if swallowed and harmful in contact with skin . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in eyes, on skin, or on clothing .
Properties
IUPAC Name |
4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUWDJLVOHARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440729 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133810-44-3 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of (phosphane)gold(I) units affect the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine?
A1: The research indicates that the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine is significantly influenced by the type of (phosphane)gold(I) unit introduced. When aryl-substituted phosphanes are used, the resulting complexes adopt distinct structures compared to those obtained with alkyl-substituted phosphanes [, ]. Furthermore, subtle changes in the alkyl substituents on the phosphane, such as transitioning from ethyl to isopropyl groups, lead to variations in the packing arrangement within the crystal structure. These variations result in different polymeric chain motifs, both stabilized by close Au···Au contacts [, ].
Q2: Does the modification of 4,4'-diethynyl-2,2'-bipyridine with (phosphane)gold(I) units impact its photophysical properties?
A2: Yes, the research demonstrates that the addition of (phosphane)gold(I) units to 4,4'-diethynyl-2,2'-bipyridine leads to interesting photophysical behavior. In dichloromethane solution, all the investigated compounds, featuring various (phosphane)gold(I) substituents, exhibit dual emission at room temperature [, ]. Intriguingly, when excited at a wavelength of approximately 238 nm, the emission spectra of compounds with phenyl- and 4-tolyl-substituted phosphanes show the emergence of new emission bands at 288 nm and 570 nm, accompanied by a decrease in the intensity of the original emission bands. This photodegradation process is suggested to potentially involve the formation of gold nanoclusters [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



